3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate
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Overview
Description
LY53857 is a synthetic organic compound known for its potent and selective antagonistic properties at serotonergic (5-HT2) receptors. It has been extensively studied for its ability to inhibit vascular contraction mediated by serotonin, making it a valuable tool in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY53857 involves multiple steps, starting from the ergoline skeletonThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of LY53857 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
LY53857 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
LY53857 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving serotonergic receptors.
Biology: Employed in experiments to understand the role of serotonin in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to serotonin dysregulation, such as hypertension and psychiatric disorders.
Industry: Utilized in the development of new pharmacological agents targeting serotonergic pathways
Mechanism of Action
LY53857 exerts its effects by selectively binding to and antagonizing 5-HT2 receptors. This prevents serotonin from activating these receptors, thereby inhibiting the downstream signaling pathways involved in vascular contraction and other physiological responses. The molecular targets include the 5-HT2A and 5-HT2B receptors, with high affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Methysergide: Another ergoline derivative with antagonistic properties at 5-HT2 receptors.
Ketanserin: A selective 5-HT2 receptor antagonist used in research and clinical settings.
Ritanserin: Known for its high affinity for 5-HT2 receptors and used in various pharmacological studies
Uniqueness of LY53857
LY53857 stands out due to its minimal affinity for vascular alpha adrenergic receptors, making it highly selective for 5-HT2 receptors. This selectivity reduces the likelihood of off-target effects, enhancing its utility in research focused on serotonergic pathways .
Properties
CAS No. |
32896-53-0 |
---|---|
Molecular Formula |
C23H32N2O3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C23H32N2O3/c1-13(2)25-12-16-10-21-19(18-7-6-8-20(25)22(16)18)9-17(11-24(21)5)23(27)28-15(4)14(3)26/h6-8,12-15,17,19,21,26H,9-11H2,1-5H3/t14?,15?,17-,19-,21-/m1/s1 |
InChI Key |
JQYLIGHHVGCTPR-LYRPIDSHSA-N |
Isomeric SMILES |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4 |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4 |
Canonical SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lilly 53857 LY 53857 LY-53857 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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